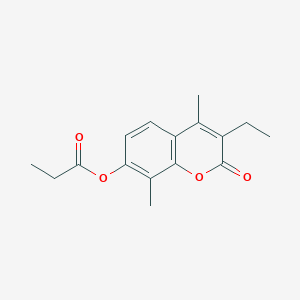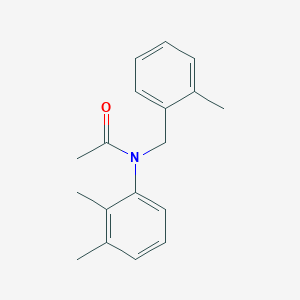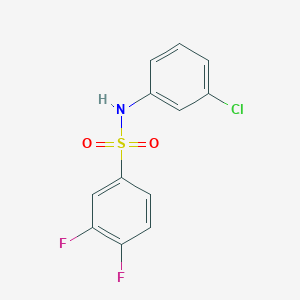
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate, also known as EDCP, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. EDCP is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation, apoptosis, and cell proliferation. This compound has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2, in vitro and in vivo. This compound has also been found to scavenge free radicals and protect cells from oxidative stress. Furthermore, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate in lab experiments is its potential pharmacological properties, which make it a promising candidate for the development of new drugs. Another advantage is its availability and relatively low cost compared to other synthetic compounds. However, one limitation of using this compound in lab experiments is the lack of information on its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the research on 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Furthermore, future research could focus on the development of novel synthetic compounds based on the structure of this compound that exhibit improved pharmacological properties and reduced toxicity.
Métodos De Síntesis
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Perkin reaction, and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction of a carbonyl compound with a methylene compound in the presence of a base. The Perkin reaction involves the reaction of an acid anhydride with an aromatic aldehyde in the presence of an acid catalyst. The Pechmann condensation reaction involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. The synthesis method used depends on the availability of starting materials and the desired yield of this compound.
Aplicaciones Científicas De Investigación
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been found to exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2, which are involved in the pathogenesis of many diseases, including cancer and autoimmune disorders. This compound has also been shown to scavenge free radicals and protect cells from oxidative stress. Furthermore, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-5-11-9(3)12-7-8-13(19-14(17)6-2)10(4)15(12)20-16(11)18/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMBPSPFRFJOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC(=O)CC)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)
![2,4-dichloro-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5884420.png)

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B5884436.png)
![2-(4-isopropoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5884437.png)


![3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5884453.png)
![4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5884460.png)

![7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5884468.png)
![5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5884483.png)
